molecular formula C8H6N2O2S B100235 4-Methyl-2-nitrophenyl isothiocyanate CAS No. 17614-74-3

4-Methyl-2-nitrophenyl isothiocyanate

Cat. No.: B100235
CAS No.: 17614-74-3
M. Wt: 194.21 g/mol
InChI Key: CUQUTWSUXWDJKF-UHFFFAOYSA-N
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Description

4-Methyl-2-nitrophenyl isothiocyanate is an organic compound with the molecular formula C8H6N2O2S and a molecular weight of 194.210 g/mol . It is characterized by the presence of a nitro group and an isothiocyanate group attached to a methyl-substituted benzene ring. This compound is used in various chemical reactions and has applications in scientific research.

Mechanism of Action

Biochemical Pathways

The biochemical pathways affected by 4-Methyl-2-nitrophenyl isothiocyanate are currently unknown Given the reactivity of isothiocyanates, it is plausible that this compound could influence multiple pathways, depending on its targets

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of this compound . For instance, factors such as temperature, pH, and the presence of other chemicals can affect the compound’s reactivity and stability. Moreover, the compound may cause severe skin burns, eye damage, and may be toxic if inhaled . Therefore, it should be handled with care, preferably in a well-ventilated area while wearing appropriate protective equipment .

Preparation Methods

Synthetic Routes and Reaction Conditions: 4-Methyl-2-nitrophenyl isothiocyanate can be synthesized through several methods. One common method involves the reaction of 4-methyl-2-nitroaniline with thiophosgene. The reaction typically occurs in the presence of a base such as pyridine, which facilitates the formation of the isothiocyanate group .

Industrial Production Methods: Industrial production of this compound often involves the use of large-scale reactors where the reaction conditions are carefully controlled to ensure high yield and purity. The process may include steps such as purification through recrystallization or distillation to remove impurities .

Chemical Reactions Analysis

Types of Reactions: 4-Methyl-2-nitrophenyl isothiocyanate undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

4-Methyl-2-nitrophenyl isothiocyanate has several applications in scientific research:

Comparison with Similar Compounds

Uniqueness: 4-Methyl-2-nitrophenyl isothiocyanate is unique due to the presence of both a methyl and a nitro group on the benzene ring. This combination of functional groups imparts distinct reactivity and properties, making it valuable in specific chemical and biological applications .

Properties

IUPAC Name

1-isothiocyanato-4-methyl-2-nitrobenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H6N2O2S/c1-6-2-3-7(9-5-13)8(4-6)10(11)12/h2-4H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CUQUTWSUXWDJKF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)N=C=S)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H6N2O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30170088
Record name 4-Methyl-2-nitrophenyl isothiocyanate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30170088
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

194.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

17614-74-3
Record name 4-Methyl-2-nitrophenyl isothiocyanate
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0017614743
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 4-Methyl-2-nitrophenyl isothiocyanate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30170088
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 17614-74-3
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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